molecular formula C12H8BrClO B1611997 1-Bromo-4-(4-chlorophenoxy)benzene CAS No. 30427-95-3

1-Bromo-4-(4-chlorophenoxy)benzene

Cat. No.: B1611997
CAS No.: 30427-95-3
M. Wt: 283.55 g/mol
InChI Key: LYCPQRWCXNZZKX-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-chlorophenoxy)benzene is an organic compound with the molecular formula C₁₂H₈BrClO and a molecular weight of 283.55 g/mol . It is a derivative of benzene, characterized by the presence of bromine and chlorine atoms attached to the benzene ring through a phenoxy linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene typically involves the reaction between 4-chlorophenol and 4-bromofluorobenzene. The reaction is carried out in the presence of potassium hydroxide (KOH) in 1-methyl-2-pyrrolidinone (NMP) at a temperature of 140°C for 72 hours . The reaction mixture is then extracted with methyl tert-butyl ether (MTBE) and purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(4-chlorophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-chlorophenoxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma bonds with electrophiles, generating positively charged intermediates that undergo further reactions to yield substituted benzene rings . These interactions are crucial in its role as a synthetic intermediate and in its biological activity.

Comparison with Similar Compounds

1-Bromo-4-(4-chlorophenoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(4-chlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCPQRWCXNZZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598281
Record name 1-Bromo-4-(4-chlorophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30427-95-3
Record name 1-Bromo-4-(4-chlorophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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